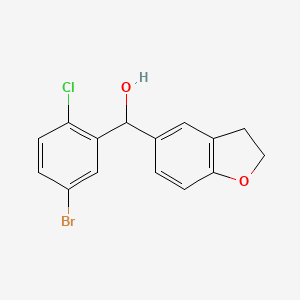
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol is an organic compound that features a complex structure with both halogenated phenyl and dihydrobenzofuran moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of a phenyl compound to introduce the bromo and chloro substituents. This is followed by a Friedel-Crafts acylation to attach the dihydrobenzofuran moiety. The final step involves the reduction of the carbonyl group to form the methanol derivative. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as converting the methanol group to a methyl group.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.
Applications De Recherche Scientifique
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The halogenated phenyl ring and dihydrobenzofuran moiety can bind to specific sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-4-yl)methanol
- (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-6-yl)methanol
- (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-7-yl)methanol
Uniqueness
The uniqueness of (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the methanol group and the halogen atoms can significantly affect the compound’s properties and applications.
Propriétés
Formule moléculaire |
C15H12BrClO2 |
|---|---|
Poids moléculaire |
339.61 g/mol |
Nom IUPAC |
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol |
InChI |
InChI=1S/C15H12BrClO2/c16-11-2-3-13(17)12(8-11)15(18)10-1-4-14-9(7-10)5-6-19-14/h1-4,7-8,15,18H,5-6H2 |
Clé InChI |
FXVTVFDIAOTIBG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)C(C3=C(C=CC(=C3)Br)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













